Cas no 51169-17-6 (5-(p-Methylphenyl)-5-phenylhydantoin)

5-(p-Methylphenyl)-5-phenylhydantoin Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-Methylphenyl)-5-phenylhydantoin
- 5-(p-Methylphenyl)-5-phenylhydantoin
- 5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione
- 5-(p-Methylphenyl)-5
- MPPH
- NSC 32105
- 5-(4-Methylphenyl)-,5-phenylimidazolidine-2,4-dione
- PHENYTOIN IMPURITY F [EP IMPURITY]
- PHENYTOIN SODIUM IMPURITY F (EP IMPURITY)
- Oprea1_269598
- Hydantoin, 5-phenyl-5-(4-methylphenyl)
- 5-p-Methylphenyl-5-phenylhydantoin
- 51169-17-6
- Hydantoine, 5-phenyl-5-(4-methylphenyl)
- MFCD00005263
- (5XI)-5-(4-METHYLPHENYL)-5-PHENYLIMIDAZOLIDINE-2,4-DIONE
- UNII-8WSX411Z31
- 2, 5-(4-methylphenyl)-5-phenyl-
- Hydantoin, 5-phenyl-5-(p-tolyl)
- Phenytoin Sodium Imp. F (EP); Phenytoin Imp. F (EP); 5-(4-Methylphenyl)-5-phenylimidazolidine-2,4-dione; Phenytoin Impurity F; Phenytoin Sodium Impurity F; Phenytoin Impurity F
- 5-(4-methylphenyl)-5-phenyl-2,4-imidazolidinedione
- 5-Phenyl-5-(4-tolyl)hydantoin
- (+/-)-5-(4-METHYLPHENYL)-5-PHENYL HYDANTOIN
- 8WSX411Z31
- 5-p-Tolyl-5-phenylhydantoin
- 2,4-Imidazolidinedione, 5-(4-methylphenyl)-5-phenyl-
- (5.XI.)-5-(4-METHYLPHENYL)-5-PHENYLIMIDAZOLIDINE-2,4-DIONE
- PHENYTOIN IMPURITY F (EP IMPURITY)
- NSC32105
- J-640168
- NS00006056
- Q27271135
- 5-(4-Methylphenyl)-5-phenyl-2,4-imidazolidinedione #
- 5-(p-Methylphenyl)-5-phenylhydantoin, >=99%
- AKOS022145589
- NSC-32105
- 5-Phenyl-5-(p-tolyl)imidazolidine-2,4-dione
- EINECS 257-028-3
- 5-(para-Methylphenyl)-5-phenylhydantoin
- PHENYTOIN SODIUM IMPURITY F [EP IMPURITY]
- DB-051913
- 5-Phenyl-5-(p-tolyl)hydantoin
- SCHEMBL1685405
- AKOS003368186
- G66156
- 5-phenyl-5-p-tolylimidazolidine-2,4-dione
- J-800170
- DTXSID701023654
- 5-(4'-Methylphenyl)-5-phenylhydantoin
-
- MDL: MFCD00005263
- Inchi: InChI=1S/C16H14N2O2/c1-11-7-9-13(10-8-11)16(12-5-3-2-4-6-12)14(19)17-15(20)18-16/h2-10H,1H3,(H2,17,18,19,20)
- InChI Key: WPAPSGQWYNPWCZ-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C2(C(NC(N2)=O)=O)C3=CC=CC=C3)C=C1
Computed Properties
- Exact Mass: 266.10600
- Monoisotopic Mass: 266.105528
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: nothing
- Topological Polar Surface Area: 58.2
Experimental Properties
- Color/Form: powder
- Density: 1.1262 (rough estimate)
- Melting Point: 225-226 °C (lit.)
- Boiling Point: 409.5°C (rough estimate)
- Refractive Index: 1.6240 (estimate)
- Solubility: soluble50mg/mL, clear to slightly hazy, colorless to light yellow (DMF:HCl(2:1))
- PSA: 58.20000
- LogP: 2.73560
- Solubility: Not determined
5-(p-Methylphenyl)-5-phenylhydantoin Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H351-H361
- Warning Statement: P281
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 63-22-40
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R22; R40; R63
- Storage Condition:−20°C
5-(p-Methylphenyl)-5-phenylhydantoin Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(p-Methylphenyl)-5-phenylhydantoin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M320615-5g |
5-(p-Methylphenyl)-5-phenylhydantoin |
51169-17-6 | 5g |
155.00 | 2021-07-29 | ||
Chemenu | CM521366-10g |
5-Phenyl-5-(p-tolyl)imidazolidine-2,4-dione |
51169-17-6 | 95% | 10g |
$*** | 2023-05-30 | |
Chemenu | CM521366-1g |
5-Phenyl-5-(p-tolyl)imidazolidine-2,4-dione |
51169-17-6 | 95% | 1g |
$*** | 2023-05-30 | |
1PlusChem | 1P003MOJ-1g |
5-Phenyl-5-(p-tolyl)imidazolidine-2,4-dione |
51169-17-6 | 98%(GC) | 1g |
$1349.00 | 2024-04-30 | |
1PlusChem | 1P003MOJ-25mg |
5-Phenyl-5-(p-tolyl)imidazolidine-2,4-dione |
51169-17-6 | 98%(GC) | 25mg |
$84.00 | 2024-04-30 | |
A2B Chem LLC | AB68563-100mg |
5-Phenyl-5-(p-tolyl)imidazolidine-2,4-dione |
51169-17-6 | 98%(GC) | 100mg |
$148.00 | 2024-04-19 | |
Ambeed | A244940-5g |
5-Phenyl-5-(p-tolyl)imidazolidine-2,4-dione |
51169-17-6 | 95% | 5g |
$628.0 | 2025-02-21 | |
Ambeed | A244940-1g |
5-Phenyl-5-(p-tolyl)imidazolidine-2,4-dione |
51169-17-6 | 95% | 1g |
$175.0 | 2025-02-21 | |
TRC | M320615-1g |
5-(p-Methylphenyl)-5-phenylhydantoin |
51169-17-6 | 1g |
$ 977.00 | 2023-09-07 | ||
Chemenu | CM521366-25g |
5-Phenyl-5-(p-tolyl)imidazolidine-2,4-dione |
51169-17-6 | 95% | 25g |
$*** | 2023-05-30 |
5-(p-Methylphenyl)-5-phenylhydantoin Related Literature
-
H. H. Hatt,A. Pilgrim,W. J. Hurran J. Chem. Soc. 1936 93
-
Jong Won Shin,Jeong Mi Bae,Cheal Kim,Kil Sik Min Dalton Trans. 2014 43 3999
-
Cris Lapthorn,Frank S. Pullen,Babur Z. Chowdhry,Patricia Wright,George L. Perkins,Yanira Heredia Analyst 2015 140 6814
-
Man Chen,Yi Pan,Hoi-Ki Kwong,Raymond J. Zeng,Kai-Chung Lau,Tai-Chu Lau Chem. Commun. 2015 51 13686
-
Hoi-Ki Kwong,Po-Kam Lo,Kai-Chung Lau,Tai-Chu Lau Chem. Commun. 2011 47 4273
Additional information on 5-(p-Methylphenyl)-5-phenylhydantoin
Recent Advances in the Study of 5-(p-Methylphenyl)-5-phenylhydantoin (CAS: 51169-17-6): A Comprehensive Research Brief
5-(p-Methylphenyl)-5-phenylhydantoin (CAS: 51169-17-6) is a hydantoin derivative that has garnered significant attention in recent years due to its potential applications in the fields of medicinal chemistry and neuroscience. This compound, structurally related to phenytoin, has been investigated for its anticonvulsant properties and its role in modulating sodium channels. The present research brief aims to synthesize the latest findings on this compound, highlighting its pharmacological profile, mechanism of action, and potential therapeutic applications.
Recent studies have focused on the synthesis and optimization of 5-(p-Methylphenyl)-5-phenylhydantoin to enhance its bioavailability and reduce side effects. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that subtle modifications to the phenyl ring could significantly alter the compound's binding affinity to neuronal sodium channels. These findings suggest that 5-(p-Methylphenyl)-5-phenylhydantoin could serve as a lead compound for the development of next-generation antiepileptic drugs with improved efficacy and safety profiles.
In addition to its anticonvulsant properties, 5-(p-Methylphenyl)-5-phenylhydantoin has shown promise in neuroprotection. A preclinical study conducted in 2022 revealed that the compound could attenuate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's. The study, published in Neuropharmacology, employed advanced imaging techniques to visualize the compound's effects on mitochondrial function and reactive oxygen species (ROS) production.
Another area of interest is the compound's pharmacokinetics. A recent pharmacokinetic study (2023) evaluated the absorption, distribution, metabolism, and excretion (ADME) of 5-(p-Methylphenyl)-5-phenylhydantoin in rodent models. The results indicated that the compound exhibits favorable oral bioavailability and a half-life suitable for once-daily dosing. However, the study also identified potential drug-drug interactions mediated by cytochrome P450 enzymes, underscoring the need for further clinical investigations.
Despite these promising findings, challenges remain in translating 5-(p-Methylphenyl)-5-phenylhydantoin into clinical practice. Issues such as dose-dependent toxicity and variability in patient response necessitate additional research. Ongoing studies are exploring the use of nanotechnology-based delivery systems to enhance the compound's therapeutic index. For instance, a 2023 pilot study investigated liposomal encapsulation of 5-(p-Methylphenyl)-5-phenylhydantoin, demonstrating improved brain penetration and reduced systemic toxicity in animal models.
In conclusion, 5-(p-Methylphenyl)-5-phenylhydantoin (CAS: 51169-17-6) represents a promising candidate for the treatment of neurological disorders. Its dual mechanisms of action—sodium channel modulation and neuroprotection—make it a versatile compound with broad therapeutic potential. Future research should focus on optimizing its chemical structure, elucidating its long-term safety profile, and advancing it through clinical trials. The integration of novel drug delivery technologies may further enhance its applicability in personalized medicine.
51169-17-6 (5-(p-Methylphenyl)-5-phenylhydantoin) Related Products
- 57-41-0(Phenytoin)
- 89-24-7(5-Phenylhydantoin)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 68551-17-7(Isoalkanes, C10-13)
